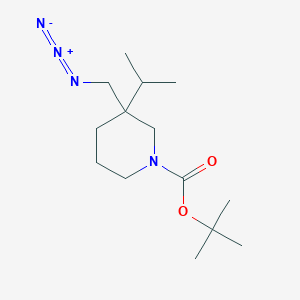
Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with azidomethyl and propan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions, where a halomethyl precursor is reacted with sodium azide.
Addition of Propan-2-yl Group: The propan-2-yl group is often added through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction of the azide group can yield amines, which can further react to form various derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azidomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium azide (NaN3) for azide introduction and alkyl halides for alkylation.
Major Products
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in biochemical studies involving azide-alkyne cycloaddition (click chemistry).
Medicine: Exploration as a precursor for pharmaceutical compounds.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For example, in click chemistry, the azide group reacts with alkynes to form triazoles, which are useful in various biochemical applications. The molecular targets and pathways would vary based on the specific derivatives and their intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-(hydroxymethyl)-3-(propan-2-yl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of azidomethyl.
Tert-butyl 3-(chloromethyl)-3-(propan-2-yl)piperidine-1-carboxylate: Contains a chloromethyl group instead of azidomethyl.
Uniqueness
The presence of the azidomethyl group in Tert-butyl 3-(azidomethyl)-3-(propan-2-yl)piperidine-1-carboxylate makes it particularly useful in click chemistry and other applications where azide functionality is required. This sets it apart from similar compounds with different substituents.
Propriétés
Formule moléculaire |
C14H26N4O2 |
|---|---|
Poids moléculaire |
282.38 g/mol |
Nom IUPAC |
tert-butyl 3-(azidomethyl)-3-propan-2-ylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N4O2/c1-11(2)14(9-16-17-15)7-6-8-18(10-14)12(19)20-13(3,4)5/h11H,6-10H2,1-5H3 |
Clé InChI |
HNPNVFXYVYDWMB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCCN(C1)C(=O)OC(C)(C)C)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



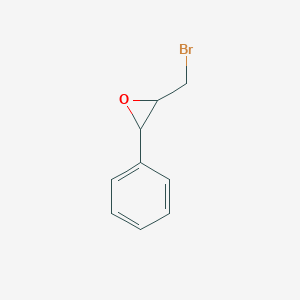

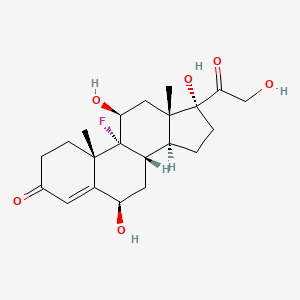
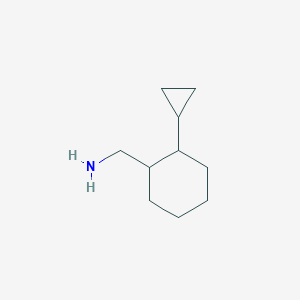
![4-Fluoro-3-[(3-hydroxyazetidin-1-yl)methyl]benzonitrile](/img/structure/B12312038.png)
![[2-(3-Aminobenzenesulfinyl)acetyl]urea](/img/structure/B12312041.png)


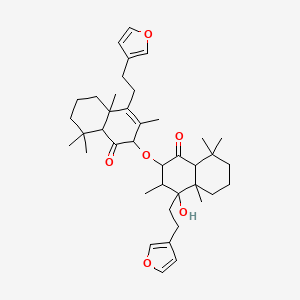

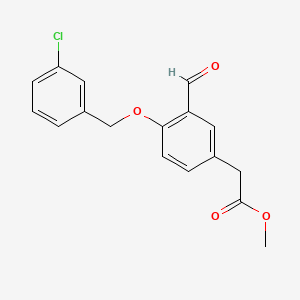
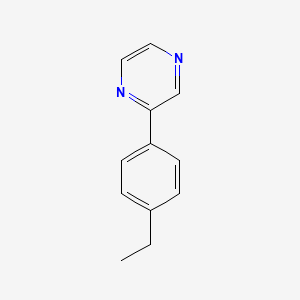
![2-amino-9-[5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12312087.png)
